WOCl₄ can serve as a precursor for the synthesis of various tungsten-based materials, including:
Recent research suggests WOCl₄ may exhibit photocatalytic activity, meaning it can use light to drive chemical reactions. This property could be useful for applications like:
WOCl₄ is a relatively stable compound, making it a valuable material for studying the properties of tungsten and its interactions with other elements. Researchers can use various techniques like X-ray diffraction, spectroscopy, and electron microscopy to:
Tungsten tetrachloride oxide, also known as tungsten(VI) oxytetrachloride, is an inorganic compound with the formula . This compound appears as a red to orange crystalline solid and is classified as a Lewis acid. It is notable for its ability to form adducts with Lewis bases and reacts readily with alcohols and water, making it a versatile precursor in various chemical applications . The molecular weight of tungsten tetrachloride oxide is approximately 341.65 g/mol, and it has a melting point of about 211 °C and a boiling point of 227 °C .
Additionally, it can form adducts with various Lewis bases, enhancing its utility in synthetic chemistry. The compound is also used in the polymerization of alkynes and as a catalyst in organic reactions .
Tungsten tetrachloride oxide is primarily synthesized from tungsten trioxide through a reaction with phosphorus pentachloride or by chlorination of tungsten metal. The synthesis process is complex and requires careful control of conditions due to the reactivity of the starting materials:
This method highlights the challenges associated with producing tungsten tetrachloride oxide, as alternative synthesis routes are often less efficient or yield lower purity products .
Tungsten tetrachloride oxide has several applications across different fields:
Tungsten tetrachloride oxide shares similarities with several other tungsten compounds. Below are some comparable compounds along with their unique characteristics:
Tungsten tetrachloride oxide is unique due to its specific combination of chlorine and oxygen atoms, which grants it distinct reactivity patterns compared to other tungsten halides and oxides. Its ability to form adducts with Lewis bases sets it apart from simpler halides like tungsten tetrachloride.
Halogenation of tungsten trioxide (WO₃) remains the most direct method for WOCl₄ synthesis. Thionyl chloride (SOCl₂) reacts exothermically with WO₃ at 200°C to yield WOCl₄ and sulfur dioxide:
$$ \text{WO₃ + 2 SOCl₂ → WOCl₄ + 2 SO₂} $$
This reaction achieves >90% conversion under anhydrous conditions, with excess SOCl₂ ensuring complete chlorination. Alternative halogenating agents like carbon tetrachloride (CCl₄) or tungsten hexachloride (WCl₆) also facilitate WOCl₄ formation. For example, WCl₆ reacts with hexamethyldisiloxane to produce WOCl₄:
$$ \text{WCl₆ + ((CH₃)₃Si)₂O → WOCl₄ + 2 (CH₃)₃SiCl} $$
Yields exceed 85% when conducted in refluxing dichloromethane.
Table 1: Halogenation Routes for WOCl₄ Synthesis
Precursor | Halogenating Agent | Temperature (°C) | Yield (%) |
---|---|---|---|
WO₃ | SOCl₂ | 200 | 92 |
WO₃ | CCl₄ | 300 | 78 |
WCl₆ | ((CH₃)₃Si)₂O | 25 (reflux) | 87 |
Tungsten hexachloride (WCl₆) serves as a versatile precursor for WOCl₄ through oxygen insertion reactions. Exposure to controlled amounts of water or oxygen-containing reagents selectively replaces chloride ligands with oxo groups. For instance, WCl₆ reacts with stoichiometric water in nonpolar solvents to form WOCl₄:
$$ \text{WCl₆ + H₂O → WOCl₄ + 2 HCl} $$
This method requires rigorous moisture control to prevent over-oxidation to WO₂Cl₂. Alternatively, WCl₆ reacts with silica (SiO₂) at 500°C to yield WOCl₄ and silicon tetrachloride:
$$ \text{WCl₆ + SiO₂ → WOCl₄ + SiCl₄} $$
This gas-phase process achieves 70–80% yields but demands high-purity silica to avoid side products.
Solvothermal methods enable WOCl₄ synthesis under moderate temperatures using silicon-based reductants. For example, WO₃ reacts with chlorotrimethylsilane (Me₃SiCl) in supercritical carbon dioxide (scCO₂) at 150°C:
$$ \text{WO₃ + 4 Me₃SiCl → WOCl₄ + 4 Me₃SiOSiMe₃} $$
This approach leverages scCO₂’s tunable solubility to enhance reaction kinetics, achieving 88% yield. Silicon reagents like NaOSiPh₃ also facilitate WOCl₄ formation in tetrahydrofuran (THF), forming intermediate tungsten siloxides.
Key Advantages of Solvothermal Synthesis:
Mechanochemical synthesis via ball milling offers a solvent-free route for WOCl₄ production. Tungsten trioxide and ammonium chloride (NH₄Cl) undergo solid-state reactions under mechanical force:
$$ \text{WO₃ + 4 NH₄Cl → WOCl₄ + 4 NH₃ + 2 H₂O} $$
Ball milling at 400 RPM for 6 hours achieves 65% conversion, with yields improving at higher milling intensities. This method minimizes waste and bypasses volatile byproducts, making it suitable for industrial-scale applications.
Table 2: Mechanochemical Synthesis Parameters
Milling Time (h) | Rotation Speed (RPM) | Conversion Efficiency (%) |
---|---|---|
4 | 300 | 45 |
6 | 400 | 65 |
8 | 500 | 72 |
Tungsten tetrachloride oxide exhibits diverse coordination chemistry through its ability to form complexes with various neutral donor ligands [1] [3]. The compound demonstrates moderate Lewis acid character, facilitating coordination with both hard and soft ligands to produce complexes with distinct geometries and electronic properties [1] [3]. The coordination behavior of tungsten tetrachloride oxide is fundamentally influenced by the electronic and steric properties of the incoming ligands, resulting in either six-coordinate octahedral or seven-coordinate pentagonal bipyramidal geometries [1] [3].
The complexation of tungsten tetrachloride oxide with phosphine and arsine ligands represents a particularly fascinating aspect of its coordination chemistry [1] [11]. The formation of seven-coordinate pentagonal bipyramidal complexes occurs readily with chelating diphosphine and diarsine ligands such as ortho-phenylenebis(dimethylphosphine) and ortho-phenylenebis(dimethylarsine) [1] [11]. These complexes exhibit the general formula [WOCl₄{o-C₆H₄(EMe₂)₂}] where E represents phosphorus or arsenic [1] [11].
The structural characterization of [WOCl₄{o-C₆H₄(PMe₂)₂}] reveals tungsten-phosphorus bond lengths of 2.591(3) and 2.580(3) Ångströms, while the corresponding arsine complex [WOCl₄{o-C₆H₄(AsMe₂)₂}] displays tungsten-arsenic distances of 2.6798(6) and 2.7082(6) Ångströms [1]. The pentagonal bipyramidal geometry features axial oxido and chlorido ligands with an O-W-Cl angle of approximately 164 degrees, demonstrating significant deviation from linearity due to the chelating ligand's influence [1].
Spectroscopic analysis provides crucial insights into the electronic structure of these complexes [1]. The ³¹P{¹H} nuclear magnetic resonance spectrum of [WOCl₄{o-C₆H₄(PMe₂)₂}] exhibits a resonance at +74.8 parts per million, representing a substantial coordination shift of approximately +130 parts per million from the free ligand [1]. This large downfield shift indicates strong tungsten-phosphorus orbital interactions and confirms successful complex formation [1].
The infrared spectroscopic data for phosphine complexes reveal characteristic tungsten-oxygen stretching frequencies around 954 wavenumbers, which are notably lower than those observed in six-coordinate complexes [1]. This frequency reduction correlates with the higher coordination number and provides diagnostic evidence for seven-coordinate geometry [1]. The tungsten-chloride stretching vibrations appear as broad overlapping bands in the 295-335 wavenumber region [1].
Attempts to isolate analogous complexes with bulkier phosphine ligands such as ortho-phenylenebis(diphenylphosphine) or monodentate ligands like trimethylphosphine prove unsuccessful due to facile reduction of the tungsten center [1]. This limitation highlights the delicate balance between ligand coordination and redox stability in tungsten tetrachloride oxide chemistry [1].
Table 1: Coordination Chemistry Data for Tungsten Tetrachloride Oxide Complexes
Complex Type | Coordination Number | Geometry | W=O Bond Length (Å) | IR ν(W=O) (cm⁻¹) |
---|---|---|---|---|
[WOCl₄(L)] | 6 | Octahedral | 1.68-1.72 | 980-990 |
[WOCl₄{o-C₆H₄(PMe₂)₂}] | 7 | Pentagonal bipyramidal | 1.706(11) | 954 |
[WOCl₄{o-C₆H₄(AsMe₂)₂}] | 7 | Pentagonal bipyramidal | 1.706(11) | 955 |
[WOCl₄(OPPh₃)] | 6 | Distorted octahedral | 1.6841(16) | 981 |
[WOCl₄(OPMe₃)] | 6 | Distorted octahedral | ~1.68 | 957 |
The coordination chemistry of tungsten tetrachloride oxide with nitrogen-donor ligands demonstrates the compound's versatility as a Lewis acid [3] [7]. Pyridine coordination produces the six-coordinate complex [WOCl₄(py)] with characteristic octahedral geometry [3]. The complex exhibits a tungsten-oxygen stretching frequency at 987 wavenumbers, consistent with terminal oxido coordination [3].
The interaction with 2,2'-bipyridyl results in the formation of [WOCl₄(2,2'-bipy)], which represents a seven-coordinate species with pentagonal bipyramidal geometry [3] [7]. Spectroscopic evidence strongly supports this structural assignment, with the infrared spectrum displaying a tungsten-oxygen stretch at 970 wavenumbers, significantly lower than the corresponding six-coordinate complexes [3]. This frequency reduction parallels the behavior observed in other seven-coordinate tungsten tetrachloride oxide complexes and provides diagnostic evidence for the higher coordination number [3].
The ¹H nuclear magnetic resonance spectrum of [WOCl₄(2,2'-bipy)] reveals equivalent pyridyl rings, indicating rapid exchange or symmetric coordination of the chelating ligand [3]. The diamagnetic nature of this complex confirms the tungsten(VI) oxidation state and rules out reduction to paramagnetic tungsten(V) species [3].
Comparison with related tungsten oxyfluoride complexes provides additional structural insights [7]. The complex [WOF₄(2,2'-bipy)] exhibits similar spectroscopic characteristics with a tungsten-oxygen stretching frequency at 968 wavenumbers, supporting the seven-coordinate assignment for the chloride analog [7]. The slight frequency differences between fluoride and chloride complexes reflect the varying electronegativity and π-bonding capabilities of the halide ligands [7].
Attempts to prepare complexes with 1,10-phenanthroline under similar conditions result in complex product mixtures, with hydrolysis products such as [WO₂Cl₂(1,10-phen)] being identified [3]. This observation suggests that the more rigid phenanthroline ligand is poorly matched to the seven-coordinate tungsten center, highlighting the importance of ligand flexibility in stabilizing higher coordination numbers [3].
Oxygen-donor ligands exhibit strong coordination affinity toward tungsten tetrachloride oxide, forming stable six-coordinate complexes with distorted octahedral geometries [3] [16]. Phosphine oxide ligands such as triphenylphosphine oxide and trimethylphosphine oxide readily coordinate to produce [WOCl₄(OPR₃)] complexes [3]. The structural analysis of [WOCl₄(OPPh₃)] reveals a tungsten-oxygen(phosphine oxide) bond length of 2.1041(14) Ångströms with the phosphine oxide ligand positioned trans to the terminal oxido group [3].
The coordination of phosphine oxides results in characteristic spectroscopic changes that provide insights into the bonding interactions [3]. The infrared spectra exhibit phosphorus-oxygen stretching frequencies reduced by more than 60 wavenumbers from the free ligand values, indicating significant weakening of the phosphorus-oxygen bond upon coordination [3]. For triphenylphosphine oxide complexes, the phosphorus-oxygen stretch appears at 1135 wavenumbers compared to approximately 1200 wavenumbers in the free ligand [3].
Nuclear magnetic resonance spectroscopy provides complementary structural information [3]. The ³¹P{¹H} spectra of [WOCl₄(OPPh₃)] and [WOCl₄(OPMe₃)] display substantial high-frequency coordination shifts of approximately +70 and +85 parts per million, respectively [3]. These large downfield shifts reflect the deshielding effect of tungsten coordination and confirm the formation of tungsten-oxygen(phosphine oxide) bonds [3].
The tungsten-oxygen bond lengths in phosphine oxide complexes demonstrate the strength of these coordination interactions [3] [16]. Crystal structure determinations reveal tungsten-oxygen(phosphine oxide) distances ranging from 2.104 to 2.188 Ångströms, which are typical for tungsten(VI)-oxygen donor bonds [3] [16]. The trans influence of the terminal oxido ligand results in slight elongation of these bonds compared to cis arrangements [3].
Infrared spectroscopic analysis reveals tungsten-oxygen stretching frequencies in the 957-985 wavenumber range for six-coordinate phosphine oxide complexes [3]. These values are consistently higher than those observed in seven-coordinate species, providing a useful diagnostic tool for distinguishing coordination geometries [3]. The tungsten-chloride stretching vibrations appear as broad bands around 337 wavenumbers, reflecting the multiple tungsten-chloride environments in these complexes [3].
Table 2: Spectroscopic Characterization Data
Ligand Type | ³¹P{¹H} NMR δ (ppm) | Coordination Shift (ppm) | IR ν(P=O) (cm⁻¹) | IR ν(W-Cl) (cm⁻¹) |
---|---|---|---|---|
Phosphine (o-C₆H₄(PMe₂)₂) | +74.8 | ~+130 | N/A | 319, 302 |
Phosphine oxide (OPPh₃) | +46.6 | ~+70 | 1135 | 338 |
Phosphine oxide (OPMe₃) | +64.2 | ~+85 | 1089 | 337 |
Diphosphine dioxide (dppmO₂) | +44.6 | ~+65 | 1076 | 338 |
Diphosphine dioxide (dppeO₂) | +53.2 | ~+75 | 1091 | 337 |
The coordination of diphosphine dioxide ligands to tungsten tetrachloride oxide results in the formation of dimeric complexes with the general formula [{WOCl₄}₂(μ-L-L)] where L-L represents bis(diphenylphosphino)methane dioxide or bis(diphenylphosphino)ethane dioxide [3]. These complexes demonstrate the significant influence of chelation on coordination geometry and stability [3].
Structural characterization of [{WOCl₄}₂(dppmO₂)] reveals two tungsten centers bridged by the diphosphine dioxide ligand [3]. Each tungsten atom maintains a distorted octahedral coordination environment with the phosphine oxide oxygen atoms positioned trans to the terminal oxido ligands [3]. The tungsten-oxygen(phosphine oxide) bond lengths in the dimeric structure are 2.1886(12) and 2.1224(13) Ångströms, showing surprising disparity despite the symmetric ligand framework [3].
The chelate effect manifests in enhanced complex stability compared to monodentate phosphine oxide analogs [3]. The dimeric structures resist dissociation in solution, and the bridging diphosphine dioxide ligands prevent ligand exchange reactions that commonly occur with monodentate donors [3]. This enhanced stability enables isolation and characterization of these complexes under mild conditions [3].
Spectroscopic analysis of diphosphine dioxide complexes provides evidence for successful chelation [3]. The ³¹P{¹H} nuclear magnetic resonance spectra display coordination shifts of +65 to +75 parts per million, somewhat smaller than those observed in monodentate phosphine oxide complexes [3]. This difference reflects the constraints imposed by chelation, which limit the optimal overlap between tungsten and phosphorus orbitals [3].
The infrared spectra of diphosphine dioxide complexes exhibit phosphorus-oxygen stretching frequencies in the 1076-1091 wavenumber range [3]. These values represent reductions of approximately 60-70 wavenumbers from the free ligand frequencies, confirming coordination through the phosphine oxide oxygen atoms [3]. The tungsten-oxygen stretching frequencies appear at 957-985 wavenumbers, consistent with six-coordinate geometries [3].
Crystal structure analysis reveals important details about the chelation geometry [3] [16]. The carbon chain length in diphosphine dioxide ligands influences the coordination behavior, with bis(diphenylphosphino)methane dioxide (n=1) and bis(diphenylphosphino)ethane dioxide (n=2) both forming stable dimeric complexes [3]. The flexibility of the carbon chain allows optimal positioning of the phosphine oxide groups for coordination while minimizing steric strain [3].
The dimeric nature of these complexes introduces unique structural features [3]. The tungsten centers are separated by distances of approximately 10-12 Ångströms, precluding direct metal-metal interactions [3]. The bridging diphosphine dioxide ligands adopt extended conformations that maximize tungsten-oxygen overlap while minimizing intramolecular steric repulsions [3].
Table 3: Structural Parameters and Bond Angles
Complex | W-Ligand Bond (Å) | W-Cl Bond Range (Å) | O-W-Ligand Angle (°) | Cl-W-Cl Angles (°) |
---|---|---|---|---|
[WOCl₄(OPPh₃)] | W-O2: 2.1041(14) | 2.2935(6)-2.3457(5) | 178.33(8) | 86.61(2)-92.66(2) |
[WOCl₄{o-C₆H₄(PMe₂)₂}] | W-P: 2.591(3), 2.580(3) | 2.295(9)-2.453(3) | ~162-164 | 75.10(10)-99.5(5) |
[WOCl₄{o-C₆H₄(AsMe₂)₂}] | W-As: 2.6798(6), 2.7082(6) | 2.382(17)-2.458(3) | 164.3(4) | 76.8(4)-90.3(2) |
[{WOCl₄}₂(dppmO₂)] | W-O: 2.1886(12), 2.1224(13) | 2.3010(5)-2.3198(5) | 176.96(6), 179.31(7) | 88.129(18)-90.672(19) |
Irritant